molecular formula C16H13NO7 B2949255 methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate CAS No. 439095-22-4

methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate

Cat. No.: B2949255
CAS No.: 439095-22-4
M. Wt: 331.28
InChI Key: PVGHJIMJEWHLPL-UHFFFAOYSA-N
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Description

Methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate (CAS: 400073-96-3) is a substituted benzoate ester with a molecular formula of C₁₅H₁₁NO₆ and a molecular weight of 301.25 g/mol . Its structure features a benzoate core substituted with a methoxy group at the 3-position and a phenoxy group at the 4-position. The phenoxy ring is further substituted with a formyl group at the 4-position and a nitro group at the 2-position.

Properties

IUPAC Name

methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7/c1-22-15-8-11(16(19)23-2)4-6-14(15)24-13-5-3-10(9-18)7-12(13)17(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGHJIMJEWHLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate involves several steps. One common method includes the reaction of 4-formyl-2-nitrophenol with methyl 3-methoxy-4-hydroxybenzoate under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

Methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, formyl) typically require controlled nitration or oxidation steps, as seen in the synthesis of the target compound’s analogs .
  • Bulky substituents (e.g., piperidinylpropoxy in compound 6 from ) reduce yields (86%) due to steric hindrance during alkylation .
  • The target compound’s formyl and nitro groups may necessitate specialized purification methods, though direct synthesis data are unavailable in the evidence.

Physicochemical Properties

  • Solubility: The nitro and formyl groups in the target compound likely reduce solubility in non-polar solvents compared to analogs like methyl 4-(benzyloxy)-3-methoxybenzoate, which is more lipophilic . Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate exhibits slight solubility in chloroform and DMSO .
  • Stability : Nitro groups can enhance stability under acidic conditions but may render the compound sensitive to reducing environments. In contrast, hydroxymethyl-substituted analogs (e.g., methyl 4-(hydroxymethyl)-3-methoxybenzoate) may exhibit hygroscopicity .

Structural Analysis and Crystallography

  • Crystal Packing : Derivatives like methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate () form hydrogen-bonded networks via ester and methoxy groups. The target compound’s nitro and formyl groups may introduce additional dipole interactions, affecting crystallinity .

Biological Activity

Methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate is a synthetic organic compound notable for its diverse biological activities. This compound, characterized by the presence of both formyl and nitro groups, has garnered interest in medicinal chemistry due to its potential applications in drug development and as a biochemical tool.

Structural Characteristics

The molecular structure of this compound includes:

  • Formyl group : Contributes to reactivity and potential interactions with biological targets.
  • Nitro group : Influences the compound's electronic properties and may affect its biological activity.
  • Methoxy groups : Enhance solubility and stability, facilitating interactions in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, potentially acting as an enzyme substrate or inhibitor. The structural features allow for:

  • Hydrogen bonding : Enhances binding affinity to target proteins.
  • Van der Waals interactions : Contributes to the specificity of binding events.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For example, studies have shown that related compounds can inhibit the growth of drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii with minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL . The mechanism is believed to involve disruption of the bacterial cell membrane, leading to cell death.

Cytotoxicity and Safety Profile

In vitro studies assessing the cytotoxicity of similar compounds have indicated that they are generally non-toxic to human cell lines at concentrations significantly higher than their MICs . This suggests a favorable safety profile, making them potential candidates for therapeutic development.

Study on Antimicrobial Activity

A study conducted on a series of nitro-substituted compounds, including this compound, demonstrated potent activity against various bacterial strains. The compounds were tested using microdilution methods, revealing effective growth inhibition at low concentrations .

Enzyme Inhibition Studies

In biochemical assays, this compound has been evaluated for its ability to inhibit specific enzymes. These studies highlight its potential role in modulating enzyme activity through competitive inhibition mechanisms facilitated by its structural characteristics .

Research Findings

Recent investigations into the pharmacological properties of this compound have revealed:

  • Potential as a scaffold for drug development : Its unique structure allows for modifications that can enhance bioactivity.
  • Diverse pharmacological effects : Including anti-inflammatory and antimicrobial activities, making it a versatile compound in medicinal chemistry .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundNitro substitution; methoxy groupsAntimicrobial, enzyme inhibition
4-Formyl-2-methoxyphenyl benzoateLacks nitro group; similar reactivityModerate antimicrobial activity
5-Formyl-2-methoxyphenyl 4-methoxybenzoateAdditional methoxy group; different reactivityNotable for scaffold potential

Q & A

Q. What analytical approaches validate the absence of mutagenic by-products in final compounds?

  • Methodological Answer :
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains .
  • LC-MS/MS : Detect trace impurities (e.g., nitrosamines) with detection limits <1 ppm .

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